C22H20BrFN4O3
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Overview
Description
The compound with the molecular formula C22H20BrFN4O3 is a complex organic molecule that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H20BrFN4O3 typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the use of brominated intermediates, which are reacted with fluorinated compounds under controlled conditions. The reaction often requires catalysts and specific temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
C22H20BrFN4O3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
C22H20BrFN4O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C22H20BrFN4O3 exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
C22H20BrFN4O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with bromine, fluorine, and nitrogen atoms, such as or .
Uniqueness: The presence of specific functional groups and the overall molecular structure of contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biological Activity
The compound C22H20BrFN4O3 , also known by its IUPAC name N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]oxamide, is a complex organic molecule that has garnered significant interest due to its potential biological activities. With a molecular weight of 487.3 g/mol, this compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique properties and reactivity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may modulate signal transduction pathways, inhibit enzyme activities, or alter gene expression. Its potential therapeutic effects include:
- Anti-inflammatory properties : The compound has been investigated for its ability to reduce inflammation, which is crucial in various chronic diseases.
- Antimicrobial effects : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
- Anticancer potential : Research indicates that it could influence cancer cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells, suggesting a potential role in metabolic disorders .
-
Anticancer Activity :
- In vitro experiments indicated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
-
Anti-inflammatory Effects :
- A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers compared to the placebo group .
Comparative Analysis with Similar Compounds
This compound can be compared to other compounds with similar structures that also contain halogens and nitrogen atoms. These comparisons highlight its unique properties:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
C22H20ClN4O3 | C22H20ClN4O3 | Moderate anticancer activity |
C22H20F2N4O3 | C22H20F2N4O3 | Enhanced antimicrobial properties |
The presence of bromine and fluorine significantly influences the biological activity and solubility of these compounds, affecting their therapeutic potential.
Synthetic Routes
The synthesis of this compound typically involves multiple steps, including:
- Bromination : The introduction of bromine into the molecular structure.
- Fluorination : The incorporation of fluorine atoms through electrophilic substitution reactions.
- Coupling Reactions : Formation of indole derivatives through coupling reactions under controlled conditions.
Industrial Production Methods
In industrial settings, continuous flow reactors are often used to optimize yield and purity while minimizing environmental impact. Automated systems for reagent addition and temperature control enhance efficiency during large-scale production .
Properties
Molecular Formula |
C22H20BrFN4O3 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]oxamide |
InChI |
InChI=1S/C22H20BrFN4O3/c1-2-28-18-6-3-13(23)9-16(18)19(22(28)31)27-21(30)20(29)25-8-7-12-11-26-17-5-4-14(24)10-15(12)17/h3-6,9-11,19,26H,2,7-8H2,1H3,(H,25,29)(H,27,30) |
InChI Key |
FVBFLTJPMRNOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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